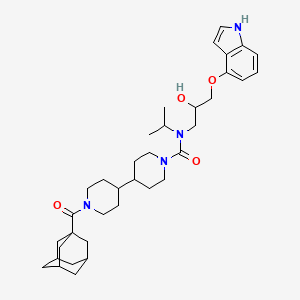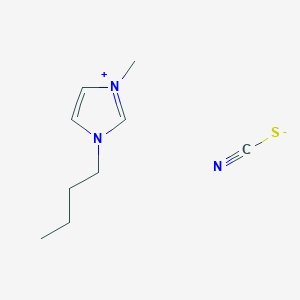
Retinyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-retinyl heptanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of heptanoic acid with the hydroxy group of all-trans-retinol. It derives from a heptanoic acid.
Wissenschaftliche Forschungsanwendungen
Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate
Retinyl palmitate, a vitamin A ester and a relative of Retinyl Heptanoate, has been used in treating various skin disorders. However, conventional topical delivery has adverse reactions. A study encapsulated retinyl palmitate in nanoemulsion incorporated into a hydrogel system, improving topical delivery and stability. This nano-encapsulation approach significantly enhanced skin permeability and UV/storage stability (Algahtani, Ahmad, & Ahmad, 2020).
Photophysical Properties of Retinyl-1
Retinyl-1, a synthetic carotenoid analogue similar to this compound, demonstrates unique excited state properties sensitive to solvent polarity and temperature. Its simplicity and ease of attachment to synthetic tetrapyrrole chromophores make it attractive for use in artificial photosynthetic systems (Niedzwiedzki, 2014).
Microbial Production of Retinoids
A study on retinoids, which include compounds like this compound, highlighted the production of retinoids using metabolically engineered Escherichia coli. This process resulted in the production of retinoids like retinal, retinol, and retinyl acetate, demonstrating E. coli as a promising microbial cell factory for retinoid production (Jang et al., 2011).
Microbial Retinyl Palmitate and Its Cosmeceutical Application
A study focusing on retinyl palmitate, closely related to this compound, demonstrated the microbial production of this compound and its beneficial effects on skin physiology. This study indicates the potential for large-scale microbial production of similar retinyl esters for cosmeceutical applications (Choi et al., 2020).
Eigenschaften
| 88641-44-5 | |
Molekularformel |
C27H42O2 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] heptanoate |
InChI |
InChI=1S/C27H42O2/c1-7-8-9-10-16-26(28)29-21-19-23(3)14-11-13-22(2)17-18-25-24(4)15-12-20-27(25,5)6/h11,13-14,17-19H,7-10,12,15-16,20-21H2,1-6H3/b14-11+,18-17+,22-13+,23-19+ |
InChI-Schlüssel |
QLFIHDFIMGLXEA-XOEOKOMISA-N |
Isomerische SMILES |
CCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES |
CCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
| 88641-44-5 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




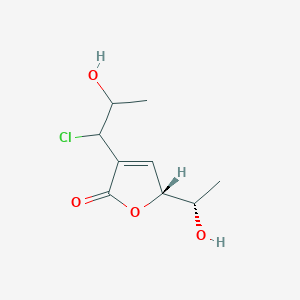
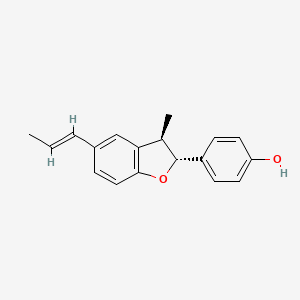
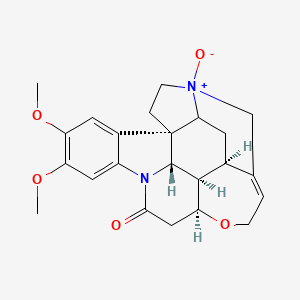

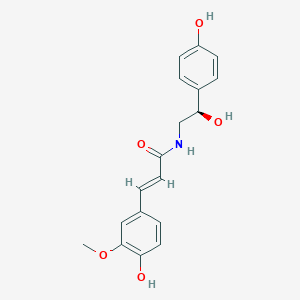


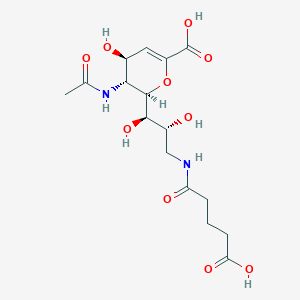
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)

